(R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral organic compound with a unique structure that includes an amino group, a bromine atom, and a hydroxyl group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the bromination of 5,6,7,8-tetrahydronaphthalen-2-ol to introduce the bromine atom at the 3-position. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The chiral center at the 5-position can be introduced using chiral catalysts or starting materials to ensure the desired ®-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated products
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, ®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated and amino-substituted naphthalene derivatives with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is investigated for its potential pharmacological properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows for the production of high-value products with specific properties.
Mechanism of Action
The mechanism of action of ®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
5-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and biological effects.
5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-one: A ketone derivative that can be used in different synthetic applications.
Uniqueness
®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific stereochemistry and the presence of both amino and bromine substituents
Properties
IUPAC Name |
(5R)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-5-7-6(4-10(8)13)2-1-3-9(7)12/h4-5,9,13H,1-3,12H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHSSXCLAAEXQX-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC(=C(C=C2C1)O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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